Aldehyde dehydrogenase 1A2, commonly referred to as Aldh1A2, is an enzyme that plays a crucial role in the synthesis of retinoic acid from retinaldehyde, which is derived from vitamin A. This enzyme is essential for various biological processes, including embryonic development and cellular differentiation. Aldh1A2 has been identified as a candidate tumor suppressor gene in certain cancers, highlighting its significance in both normal physiology and disease states .
Aldh1A2 is primarily expressed in the retina, liver, and other tissues where retinoic acid synthesis is vital. It catalyzes the oxidation of aldehyde substrates to their corresponding carboxylic acids, a key step in retinoic acid biosynthesis. The gene encoding Aldh1A2 is located on chromosome 15 in humans and has been extensively studied for its implications in developmental biology and oncology .
Aldh1A2 belongs to the aldehyde dehydrogenase family, which comprises several isoenzymes that vary in substrate specificity and tissue distribution. This family is classified under the broader category of oxidoreductases, enzymes that facilitate oxidation-reduction reactions involving aldehydes and other substrates .
The synthesis of Aldh1A2 involves several methodologies, including molecular cloning and expression systems. The full-length coding sequence of Aldh1A2 can be amplified using polymerase chain reaction techniques from cDNA libraries derived from tissues expressing the enzyme. This process often utilizes specific primers designed to flank the coding region of the gene.
For effective expression studies, Aldh1A2 can be cloned into expression vectors such as pcDNA6/V5-His. Following transformation into suitable host cells (e.g., HEK293), transfected cells are selected using antibiotics like blasticidin. The expression levels can then be quantified using techniques such as Western blotting or quantitative polymerase chain reaction .
The molecular structure of Aldh1A2 has been characterized through various biochemical methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The enzyme typically exhibits a homotetrameric structure with each subunit containing a catalytic domain that binds NAD+ and substrate aldehydes.
The active site of Aldh1A2 is crucial for its enzymatic function, involving residues that interact with both the substrate and cofactor. Structural studies have revealed that mutations in key residues can significantly affect enzyme activity and stability .
Aldh1A2 catalyzes the conversion of retinaldehyde to retinoic acid through a two-step reaction involving the formation of a tetrahedral intermediate. This reaction is pivotal in the retinoic acid biosynthetic pathway.
The enzymatic activity can be measured using spectrophotometric assays where changes in absorbance at specific wavelengths indicate substrate conversion. For example, the rate of NAD+ reduction can be monitored at 340 nm . Additionally, various inhibitors have been studied to understand their effects on Aldh1A2 activity.
The mechanism by which Aldh1A2 operates involves the binding of retinaldehyde to the active site, followed by hydride transfer to NAD+, resulting in the formation of retinoic acid. This process is essential for regulating gene expression during development and maintaining cellular functions.
Studies have shown that alterations in Aldh1A2 activity can lead to significant physiological changes, such as impaired differentiation of stem cells or altered cellular responses to retinoic acid signaling pathways .
Relevant analyses include kinetic studies that determine parameters such as Michaelis-Menten constants for various substrates .
Aldh1A2 has significant applications in research related to:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4